molecular formula C8H11Br3N2O2 B6249450 2-amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide CAS No. 2411195-51-0

2-amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide

Cat. No. B6249450
CAS RN: 2411195-51-0
M. Wt: 406.9
InChI Key:
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Description

2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide (ABPP-DB) is a synthetic compound containing both a pyridine and an amino acid moiety. It is a white powder that is soluble in water and has a molecular weight of 473.25 g/mol. ABPP-DB has been studied for its potential applications in various scientific research fields, such as drug discovery, medicinal chemistry, and biochemistry.

Scientific Research Applications

2-amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide has been studied for its potential applications in various scientific research fields, such as drug discovery, medicinal chemistry, and biochemistry. In drug discovery, 2-amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide has been used to study the structure-activity relationships of small molecules. In medicinal chemistry, 2-amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide has been used to study the binding affinities of small molecules to their target proteins. In biochemistry, 2-amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide has been used to study the structure and dynamics of proteins.

Mechanism of Action

2-amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide is believed to interact with proteins by forming hydrogen bonds and hydrophobic interactions. The hydrogen bonds are formed between the pyridine nitrogen atoms and the target protein's hydrogen-bonding sites. The hydrophobic interactions are formed between the pyridine ring and the target protein's hydrophobic sites.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide are not yet fully understood. However, some studies have shown that 2-amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide can inhibit the activity of certain enzymes, such as the enzyme acetylcholinesterase. In addition, 2-amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide has been shown to have antioxidant and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

2-amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide is an attractive compound for laboratory experiments due to its low cost and ease of synthesis. Additionally, 2-amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide is soluble in water, making it suitable for aqueous solutions. However, 2-amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide is not suitable for long-term storage due to its instability in the presence of light and air.

Future Directions

For 2-amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide research include further studies on its structure-activity relationships, binding affinities, and protein structure and dynamics. Additionally, further studies on its biochemical and physiological effects, as well as its potential therapeutic applications, are needed. Other future directions include exploring its potential use as a drug delivery vehicle and its potential use in drug-targeting strategies. Additionally, further studies on its stability and shelf-life are needed.

Synthesis Methods

2-amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide can be synthesized using a two-step procedure. In the first step, a pyridine derivative is reacted with bromoacetic acid in the presence of a base to form 2-amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide. In the second step, the product is isolated and purified using column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide involves the reaction of 6-bromopyridin-3-amine with ethyl acrylate to form 2-(6-bromopyridin-3-yl)acrylic acid ethyl ester. This intermediate is then hydrolyzed to form 2-amino-3-(6-bromopyridin-3-yl)propanoic acid, which is subsequently reacted with hydrobromic acid to form the dihydrobromide salt.", "Starting Materials": [ "6-bromopyridin-3-amine", "ethyl acrylate", "sodium hydroxide", "hydrochloric acid", "hydrobromic acid" ], "Reaction": [ "Step 1: React 6-bromopyridin-3-amine with ethyl acrylate in the presence of sodium hydroxide to form 2-(6-bromopyridin-3-yl)acrylic acid ethyl ester.", "Step 2: Hydrolyze the ester intermediate using hydrochloric acid to form 2-amino-3-(6-bromopyridin-3-yl)propanoic acid.", "Step 3: React 2-amino-3-(6-bromopyridin-3-yl)propanoic acid with hydrobromic acid to form the dihydrobromide salt of the final product." ] }

CAS RN

2411195-51-0

Product Name

2-amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide

Molecular Formula

C8H11Br3N2O2

Molecular Weight

406.9

Purity

95

Origin of Product

United States

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